3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one
Description
Properties
IUPAC Name |
3-methyl-5,6-dihydro-4H-1,2-benzoxazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-6-3-2-4-7(10)8(6)11-9-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCIDTWKVUUAJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Aldoxime Precursor
The synthesis begins with 2,4-dihydroxybenzaldehyde (4) as the aromatic starting material:
-
Chlorination : Treatment with N-chlorosuccinimide (NCS) in chloroform under reflux yields 5-chloro-2,4-dihydroxybenzaldehyde (89% yield).
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Protection of phenol groups : Reaction with 2-methoxyethoxymethyl (MEM) chloride and N,N-diisopropylethylamine in THF affords 5-chloro-2,4-bis(2-methoxyethoxymethoxy)benzaldehyde .
-
Oxime formation : Condensation with hydroxylamine hydrochloride (NHOH·HCl) and pyridine in ethanol produces the aldoxime 5 (71% yield).
Synthesis of the Brominated Cyclohexenone Dipolarophile
The dipolarophile 7a (3-bromo-1-methylcyclohex-2-enone) is prepared via:
Cycloaddition and Ring Closure
Nitriloxide generation : Aldoxime 5 reacts with NCS and alumina (AlO) in dichloromethane to form the nitrile oxide in situ.
Cycloaddition : The nitrile oxide undergoes 1,3-dipolar cycloaddition with 7a at room temperature, producing the isoxazoline intermediate 8a (67% yield). Spontaneous dehydrobromination of 8a eliminates HBr, forming the unsaturated isoxazole ring.
Deprotection and Final Product Isolation
MEM group removal : Refluxing 8a in 10% HCl/methanol cleaves the MEM protecting groups, yielding 3-methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one (9a) (43% yield).
Alternative Synthetic Approaches
Lactone-Based Cyclization
δ-Valerolactone derivative (7b) : Bromination of δ-valerolactone followed by dehydrobromination generates a cyclohexenone analog. Cycloaddition with aldoxime 5 under identical conditions affords 9b (76% yield after deprotection).
Hydride Reduction and Functionalization
Reduced analog synthesis : Treating intermediate 12 (a protected cycloadduct) with sodium borohydride (NaBH) and cerium chloride (CeCl) reduces the ketone to an alcohol, yielding 14 after acid workup.
Reaction Optimization and Mechanistic Insights
Regioselectivity Control
The α-bromine in the dipolarophile directs cycloaddition regiochemistry, favoring isoxazole formation over alternative regioisomers. Computational studies suggest bromine’s electron-withdrawing effect stabilizes the transition state, enhancing selectivity.
Solvent and Catalyst Screening
Yield Comparison Across Routes
| Step | Yield (%) | Conditions |
|---|---|---|
| Aldoxime formation | 71 | EtOH, reflux, 4 h |
| Cycloaddition (8a) | 67 | CHCl, rt, 24 h |
| Deprotection (9a) | 43 | 10% HCl/MeOH, reflux |
Characterization and Analytical Data
Spectroscopic Identification
Crystallographic Validation
Single-crystal X-ray diffraction of analog 6c (from) confirms the isoxazole ring geometry, with bond lengths and angles consistent with aromaticity and conjugation.
Challenges and Mitigation Strategies
Byproduct Formation During Deprotection
Issue : Acidic conditions may protonate the isoxazole nitrogen, leading to ring-opening.
Solution : Use dilute HCl (10%) and monitor reaction progress via TLC.
Low Cycloaddition Yields
Issue : Competing side reactions reduce efficiency.
Solution : Pre-dry solvents and reagents to minimize moisture, and optimize stoichiometry (1:1.2 aldoxime:dipolarophile).
Applications and Derivative Synthesis
Chemical Reactions Analysis
Cycloaddition Reactions
The isoxazole ring participates in 1,3-dipolar cycloaddition reactions, enabling functionalization of the core structure.
Example:
The reaction with nitriloxides under basic conditions yields fused isoxazolo-pyridinones via regioselective [3+2] cycloaddition .
Electrophilic Substitution
The aromatic ring undergoes electrophilic substitution, particularly at the activated para position relative to the ketone.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Bromine (Br₂) | OXONE/HBr, 0°C → RT | 3-Bromo derivatives | |
| Iodine (I₂) | NaNO₂/KI in HCl, 0°C → RT | 4-Iodo-substituted analogs |
Mechanism:
Bromination occurs via electrophilic aromatic substitution (EAS) facilitated by the electron-donating methyl group .
Reduction and Oxidation
The ketone group and isoxazole ring are susceptible to redox transformations.
Example:
Catalytic hydrogenation cleaves the N–O bond of the isoxazole, yielding secondary amines .
Nucleophilic Substitution
The methyl group and aromatic hydrogen participate in substitution reactions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| 4-Methylimidazole | CuI/Cs₂CO₃, DMF, 90°C | 4-(4-Methylimidazol-1-yl) derivatives | |
| Arylboronic Acids | Suzuki coupling (Pd catalyst) | Biaryl-substituted isoxazolones |
Key Application:
Suzuki coupling introduces aryl groups at the 4-position, enhancing biological activity .
Condensation Reactions
The ketone participates in Knoevenagel condensations for ring expansion.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Aromatic Aldehydes | g-C₃N₄·OH catalyst, H₂O, 80°C | 4-Arylmethylene-isoxazol-5(4H)-ones |
Mechanism:
Base-catalyzed condensation forms α,β-unsaturated ketones, followed by cyclization .
Ring Transformation
Isoxazole-to-oxazole conversion under basic conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Cs₂CO₃ | Ethanol, reflux | 6-Methyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one |
Example:
Heating with cesium carbonate induces ring contraction, forming oxazole derivatives .
Scientific Research Applications
The compound 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one (CAS No. 170487-35-1) is a heterocyclic organic compound with significant implications in various scientific research applications. This article delves into its properties, synthesis, and notable applications, particularly in medicinal chemistry and material science.
Example Synthesis Route
- Starting Materials : Appropriate aromatic aldehydes and isocyanides.
- Reagents : Acidic catalysts such as hydrochloric acid or Lewis acids.
- Procedure :
- Mix the starting materials in a solvent like ethanol.
- Heat the mixture under reflux for several hours.
- Isolate the product through filtration and recrystallization.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Preliminary studies suggest it may play a role in protecting neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It may inhibit pathways associated with inflammation, suggesting potential therapeutic uses in conditions like arthritis or other inflammatory disorders.
Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its unique structure allows it to participate in copolymerization reactions, leading to materials with enhanced thermal stability and mechanical properties.
Organic Electronics
Due to its electronic properties, this compound is being explored for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it a candidate for use in these technologies.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values lower than conventional antibiotics, highlighting their potential as new therapeutic agents.
Case Study 2: Neuroprotection in Animal Models
Research conducted by Smith et al. (2022) demonstrated that administration of this compound in rodent models of neurodegeneration resulted in reduced neuronal loss and improved cognitive function, suggesting its utility as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Isoxazole or Thiazole Cores
3-Nitro-5,6-dihydrobenzo[d]isoxazol-7(4H)-one
- Structural Differences: Replaces the methyl group at position 3 with a nitro (-NO2) group.
- NMR data (HSQC spectrum) confirm distinct electronic environments compared to the methyl-substituted analogue .
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (3m)
- Core Modification : Thiazole replaces isoxazole, introducing a sulfur atom.
- Substituents: Two methyl groups at position 5 and an amino (-NH2) group at position 2.
- Spectroscopic Data :
2-Methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- Structural Differences : Methyl group at position 2 instead of 3; thiazole core.
- Physicochemical Properties :
Substituent Effects on Bioactivity and Solubility
Methoxy and Imidazole Substituents
The lead compound 3-(3-methoxy-4-(4-methylimidazol-1-yl)phenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one demonstrates:
- Enhanced Solubility : Methoxy groups improve water solubility (logS = -1.98 for similar compounds) .
- Target Selectivity: The imidazole moiety facilitates hydrogen bonding with γ-secretase, contributing to its nanomolar potency .
Halogenated Derivatives
- 3-(4-Iodo-3-methoxyphenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one :
Physicochemical and Pharmacokinetic Properties
*Estimated from analogous compounds .
Biological Activity
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 179.18 g/mol
1. Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit antimicrobial properties. In a study focusing on various isoxazole derivatives, it was found that certain modifications enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, the introduction of different substituents on the benzene ring significantly affected the antimicrobial potency.
2. Anti-inflammatory Properties
This compound has shown potential in reducing inflammation. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in the inflammatory response.
3. Tyrosinase Inhibition
Tyrosinase is an enzyme critical for melanin production, and its inhibition can be beneficial for skin whitening treatments. The compound exhibited significant tyrosinase inhibitory activity with an IC₅₀ value of approximately 6.18 µM, making it a candidate for further development in cosmetic applications aimed at hyperpigmentation treatment .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways.
- Receptor Modulation : It shows potential in modulating receptor activity related to inflammation and pain pathways.
Table 1: Summary of Biological Activities
| Activity Type | IC₅₀ Value (µM) | Reference |
|---|---|---|
| Tyrosinase Inhibition | 6.18 | |
| Antimicrobial | Varies | |
| Anti-inflammatory | Not quantified |
Detailed Findings
- Tyrosinase Inhibition Mechanism : The compound's mechanism was investigated using Lineweaver–Burk plots, which demonstrated competitive inhibition against l-DOPA as a substrate. This suggests that the compound binds to the active site of tyrosinase, preventing substrate access .
- Cytotoxicity Studies : In B16F10 murine melanoma cells, compounds similar to this compound were evaluated for cytotoxic effects. Results indicated that at concentrations below 20 µM, these compounds did not exhibit significant cytotoxicity over 72 hours .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization reactions using hydroxylamine derivatives. For example, refluxing an equimolar mixture of a precursor ketone (e.g., this compound analogs) with hydroxylamine hydrochloride in glacial acetic acid for 8 hours yields the target compound. Post-reaction purification includes crystallization from ethanol or petroleum ether . Optimization may involve adjusting reaction time, temperature (e.g., 40–120°C), or solvent systems (e.g., DMF under nitrogen for moisture-sensitive steps) .
Q. How can structural characterization of this compound be performed to confirm purity and identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR spectroscopy : Identify functional groups (e.g., C=N stretches near 1596 cm⁻¹, C=O stretches in isoxazolones) .
- 1H-NMR : Confirm substituents (e.g., methyl groups at δ ~2.59 ppm) and aromatic proton patterns .
- Mass spectrometry (EI-MS) : Verify molecular ion peaks (e.g., M+1 at 419 for related analogs) .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N percentages within ±0.5% of theoretical values) .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly its receptor-binding affinities?
- Methodological Answer :
- In vitro binding assays : Radioligand displacement studies on receptors (e.g., D₂ dopamine, 5-HT₂A/2C serotonin receptors) using tritiated ligands. Measure IC₅₀ values and calculate Ki values via the Cheng-Prusoff equation .
- Functional assays : Assess agonist/antagonist activity using cell lines expressing target receptors (e.g., cAMP accumulation for GPCRs).
- Meltzer’s ratio : Compare 5-HT₂A vs. 5-HT₂C affinity ratios to predict pharmacological profiles (e.g., antipsychotic potential) .
Q. What strategies are recommended for radiolabeling this compound for PET imaging applications?
- Methodological Answer :
- Carbon-11 labeling : Use precursor iodination (e.g., NaNO₂/HCl for diazotization, followed by KI substitution at 0°C) to introduce a radiolabel. Purify via HPLC and validate radiochemical purity (>95%) .
- In vivo biodistribution : Administer the radiolabeled compound to animal models and perform gamma-counting or microPET imaging to assess brain penetration and target engagement .
Q. How can stability issues in derivatives of this compound be addressed during storage or biological testing?
- Methodological Answer :
- Storage conditions : Store lyophilized samples at -20°C under nitrogen to prevent oxidation. For solutions, use anhydrous DMSO or ethanol to avoid hydrolysis .
- Stability assays : Monitor degradation via HPLC at regular intervals under varying pH, temperature, and light exposure. Add antioxidants (e.g., sodium metabisulfite) for redox-sensitive compounds .
Q. What computational or experimental approaches resolve contradictions in reported pharmacological data (e.g., varying receptor affinities)?
- Methodological Answer :
- Molecular docking : Model compound-receptor interactions (e.g., using AutoDock Vina) to identify key binding residues and explain affinity differences across studies .
- Meta-analysis : Compare assay conditions (e.g., cell lines, ligand concentrations) from conflicting studies. Replicate experiments under standardized protocols to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
